N-Ethoxycarbonyl-ciprofloxacin-d8
Description
Properties
Molecular Formula |
C₂₀H₁₄D₈FN₃O₅ |
|---|---|
Molecular Weight |
411.45 |
Synonyms |
7-[4-(Ethoxycarbonyl)-1-piperazinyl]-1-cyclopropyl-6-fluoro-3-carboxy-1,4-dihydro-4-oxoquinoline-d8; 1-Cyclopropyl-7-[4-(ethoxycarbonyl)-1-piperazinyl]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid-d8; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
N-Ethoxycarbonyl-ciprofloxacin-d8 is primarily studied for its antibacterial properties. Its structure allows it to interact with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial replication and transcription. This interaction leads to the inhibition of bacterial growth.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound retains the efficacy of its parent molecule, ciprofloxacin, while potentially offering improved pharmacokinetic properties due to its modified structure .
Medicinal Chemistry Applications
The modification of ciprofloxacin to create this compound allows researchers to explore its potential in developing new therapeutic agents with enhanced efficacy and reduced side effects.
Synthesis of Derivatives
Recent studies have focused on synthesizing various derivatives of ciprofloxacin, including this compound. These derivatives are evaluated for their biological activities, leading to the discovery of compounds with improved antimicrobial properties and lower resistance rates compared to traditional antibiotics .
Analytical Applications
This compound serves as a valuable reference compound in analytical chemistry, particularly in the development of methods for detecting and quantifying ciprofloxacin and its derivatives in pharmaceutical formulations and biological samples.
Reference Standards
As a certified reference material, this compound is used in quality control processes within pharmaceutical laboratories to ensure the accuracy and reliability of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Case Studies
Several case studies have highlighted the applications of this compound in various research contexts:
- Study on Antimicrobial Efficacy (2024) : This study assessed the compound's effectiveness against common pathogens in clinical settings. The results demonstrated significant activity against resistant strains, underscoring its potential as an alternative treatment option.
- Evaluation of Pharmacokinetics (2023) : Research focused on the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound compared to standard ciprofloxacin. The findings indicated improved bioavailability and tissue penetration, suggesting that this derivative may offer enhanced therapeutic benefits.
- Toxicological Assessment (2025) : Investigations into the safety profile of this compound revealed a lower incidence of adverse effects compared to traditional fluoroquinolones, making it a promising candidate for further development in clinical applications.
Preparation Methods
Condensation of Cyclopropane Carboxylic Acid with Piperazine-d8
The foundational step in synthesizing N-ethoxycarbonyl-ciprofloxacin-d8 begins with the formation of the ciprofloxacin core. As detailed in patent CN101851198A, cyclopropane carboxylic acid reacts with piperazine in a polar aprotic solvent such as N-ethylpyrrolidone or 1-methyl-2-pyrrolidone at 60–120°C for 3–8 hours. For the deuterated analog, piperazine-d8 replaces standard piperazine to achieve isotopic labeling at the piperazine ring.
Key conditions :
-
Solvent : N-ethylpyrrolidone (NEP) or 1-methyl-2-pyrrolidone (NMP).
-
Deuterated reagent : Piperazine-d8 (synthesized via catalytic deuteration or commercial sources).
The reaction progress is monitored via liquid chromatography until cyclopropane carboxylic acid residues fall below 1.5%. Post-reaction, the mixture is cooled to 0–30°C, filtered, and washed with methanol to isolate the intermediate.
Introduction of the Ethoxycarbonyl Group
The ethoxycarbonyl moiety is introduced via a nucleophilic acyl substitution reaction. The piperazine-d8 nitrogen is protected using ethyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate. This step ensures selective functionalization without disrupting the fluoroquinolone core.
Reaction scheme :
Optimization considerations :
Deuterium Incorporation Strategies
Synthesis of Piperazine-d8
Deuterium labeling at the piperazine ring is achieved through two primary routes:
-
Catalytic deuteration : Hydrogen-deuterium exchange using D₂ gas and palladium catalysts under high pressure.
-
Deuterated ammonia route : Reaction of 1,2-dichloroethane with ND₃ in the presence of K₂CO₃, followed by cyclization.
Purity challenges :
Positional Specificity of Deuterium Atoms
The molecular formula C₂₀H₁₄D₈FN₃O₅ indicates deuterium placement at the piperazine ring’s methylene groups (-CD₂-CD₂-). This specificity is confirmed via ²H NMR and mass spectrometry .
Purification and Isolation
Crystallization and Filtration
The crude product is dissolved in a water-HCl mixture, heated to 85°C, and treated with activated carbon to remove impurities. The solution is filtered hot, and the pH is adjusted to 1.5–4.0 using HCl to precipitate the product.
Crystallization conditions :
Chromatographic Purification
For high-purity pharmaceutical reference standards, reverse-phase HPLC is employed:
Analytical Characterization
Spectroscopic Data
Isotopic Enrichment Validation
Challenges and Mitigation Strategies
Deuterium Loss During Synthesis
Byproduct Formation
-
Positional isomerism : 7-chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)quinoline-3-carboxylic acid forms if reaction temperatures exceed 120°C.
-
Mitigation : Maintain temperatures at 110–115°C and use catalysts like FeCl₃ to accelerate kinetics.
Industrial-Scale Production Insights
Q & A
Q. What are the primary synthetic pathways for introducing the ethoxycarbonyl group into ciprofloxacin-d8?
The ethoxycarbonyl group is typically introduced via nucleophilic substitution reactions targeting the piperazine nitrogen in ciprofloxacin-d8. Common reagents include ethyl chloroformate under anhydrous conditions with a base (e.g., triethylamine) to facilitate deprotonation . Optimization of reaction time (6–12 hours) and temperature (0–25°C) is critical to minimize side products like over-substituted derivatives. Reaction progress can be monitored via HPLC with UV detection at 278 nm .
Q. How is N-ethoxycarbonyl-ciprofloxacin-d8 validated as an internal standard in LC-MS/MS quantification?
Method validation requires assessing isotopic purity (>98% deuterium incorporation), matrix effects, and linearity across physiological concentration ranges (0.1–50 µg/mL). Cross-validation against non-deuterated ciprofloxacin ensures no interference in retention times or ion suppression. Stability in biological matrices (e.g., plasma) should be tested under freeze-thaw cycles and long-term storage (-80°C) .
Q. What key physicochemical properties are critical for experimental design?
- Molecular weight : 391.4 g/mol (PubChem) .
- LogP : ~1.2 (estimated via shake-flask method), influencing solubility in aqueous/organic solvents.
- pKa : The carboxylic acid group (pKa ~6.1) and piperazine nitrogen (pKa ~8.7) dictate pH-dependent solubility and ionization in biological systems .
Advanced Research Questions
Q. How does pH stability impact the degradation kinetics of this compound?
Under acidic conditions (pH <3), hydrolysis of the ethoxycarbonyl group occurs, forming ciprofloxacin-d8 and ethanol as byproducts. Alkaline conditions (pH >10) promote oxidative degradation via radical intermediates, detectable via electron paramagnetic resonance (EPR). Rate constants (k) for hydrolysis can be modeled using Arrhenius equations, with activation energies ~50 kJ/mol .
Q. What metabolic pathways are inferred for this compound based on structural analogs?
Cytochrome P450 (CYP3A4/1A2)-mediated N-dealkylation and esterase-driven cleavage of the ethoxycarbonyl group are hypothesized. Comparative studies with non-deuterated ciprofloxacin require adjusting for deuterium isotope effects (e.g., reduced metabolic clearance by 10–15% due to C-D bond stability) .
Q. How do researchers resolve contradictions in quantification data across studies?
Discrepancies often arise from matrix effects (e.g., plasma proteins) or incomplete deuterium exchange. Robust solutions include:
Q. What isotopic effects are observed in pharmacokinetic studies?
Deuteration at the piperazine ring reduces hydrogen-bonding capacity, altering tissue distribution. In murine models, the volume of distribution (Vd) decreases by 20% compared to non-deuterated analogs, while half-life (t½) increases due to slower hepatic clearance .
Q. How are degradation products identified in forced-stability studies?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are used to characterize oxidative byproducts (e.g., oxo-derivatives) and hydrolyzed metabolites. Accelerated stability testing (40°C/75% RH for 6 months) coupled with kinetic modeling predicts shelf-life under standard storage conditions .
Q. What methodological considerations optimize detection in complex matrices?
Q. How does cross-reactivity with fluoroquinolone-binding proteins affect assay design?
Competitive binding assays (e.g., with DNA gyrase) require adjusting for the ethoxycarbonyl group’s steric hindrance. Surface plasmon resonance (SPR) studies show a 30% reduction in binding affinity compared to ciprofloxacin, necessitating higher compound concentrations in inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
